molecular formula C13H18O8 B043219 Salirepin CAS No. 26652-12-0

Salirepin

Cat. No.: B043219
CAS No.: 26652-12-0
M. Wt: 302.28 g/mol
InChI Key: NPNFZOGKIFFKGT-UJPOAAIJSA-N
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Mechanism of Action

Target of Action

Salirepin is a phenolic glycoside isolated from the fruits of Idesia polycarpa . Its primary target is the Lipopolysaccharide (LPS)-induced nitric oxide production . Nitric oxide is a key signaling molecule in the body, involved in a variety of physiological and pathological processes. LPS is a component of the outer membrane of Gram-negative bacteria and can stimulate nitric oxide production, leading to inflammation and other immune responses .

Mode of Action

This compound interacts with its target by inhibiting the production of nitric oxide induced by LPS . This suggests that this compound may exert its effects by modulating the immune response, potentially reducing inflammation and other immune reactions triggered by bacterial infections .

Biochemical Pathways

It is known that this compound is a phenolic glycoside, and phenolic glycosides are known to play a role in plant defense . In the case of this compound, it inhibits LPS-induced nitric oxide production , which suggests it may affect the nitric oxide signaling pathway and related immune responses.

Pharmacokinetics

It is known that this compound accumulates in high amounts in above-ground tissues including leaves, petioles, and stems, but is also found at lower concentrations in roots . This suggests that this compound may be readily absorbed and distributed in these tissues.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of nitric oxide production induced by LPS . By inhibiting this process, this compound may modulate immune responses, potentially reducing inflammation and other immune reactions triggered by bacterial infections .

Action Environment

It is known that this compound is derived from the fruits of idesia polycarpa , suggesting that factors such as the plant’s growing conditions could potentially influence the production and potency of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Salirepin can be synthesized through the enzymatic conversion of salicin by sulfotransferase enzymes. In black cottonwood, the sulfotransferase gene family, particularly PtSOT1, is responsible for converting salicin into this compound . The reaction conditions typically involve the presence of sulfotransferase enzymes and appropriate substrates under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from natural sources such as the fruits of Idesia polycarpa or black cottonwood. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Salirepin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the glycosidic bond in this compound.

    Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as this compound-7-sulfate and other phenolic glycosides .

Scientific Research Applications

Salirepin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying glycosidic bond reactions and phenolic compound behavior.

    Biology: Investigated for its role in plant defense mechanisms and its effects on microbial activity.

    Medicine: Explored for its potential anti-inflammatory and antioxidant properties, particularly in inhibiting nitric oxide production.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

Similar Compounds

Salirepin is similar to other phenolic glycosides such as salicin, arbutin, and symplocoside. These compounds share structural similarities and are often found in the same plant families .

Uniqueness

What sets this compound apart from other similar compounds is its specific ability to inhibit nitric oxide production and its unique presence in certain plant species like Idesia polycarpa and black cottonwood. Additionally, the sulfation of this compound to form this compound-7-sulfate adds another layer of uniqueness to its chemical properties and biological activities .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O8/c14-4-6-3-7(16)1-2-8(6)20-13-12(19)11(18)10(17)9(5-15)21-13/h1-3,9-19H,4-5H2/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNFZOGKIFFKGT-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CO)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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